molecular formula C11H12N2O2S B4619949 N-(12-OXAZOL-3-YL)-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXAMIDE

N-(12-OXAZOL-3-YL)-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXAMIDE

Cat. No.: B4619949
M. Wt: 236.29 g/mol
InChI Key: MXLVQVBOJXBUKF-UHFFFAOYSA-N
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Description

N-(12-OXAZOL-3-YL)-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXAMIDE is a synthetic organic compound that features a thiophene ring substituted with an oxazole moiety and an isopropyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(12-OXAZOL-3-YL)-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiophene Ring: Starting from simple precursors like butane-2,3-dione and sulfur, the thiophene ring can be synthesized through cyclization reactions.

    Introduction of the Oxazole Moiety: The oxazole ring can be introduced via a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.

    Substitution with Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides.

    Amidation Reaction: Finally, the carboxamide group can be formed through an amidation reaction involving the thiophene carboxylic acid and an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(12-OXAZOL-3-YL)-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to form amino alcohols.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amino alcohols.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiophene and oxazole derivatives.

    Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(12-OXAZOL-3-YL)-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXAMIDE would depend on its specific biological target. Generally, compounds with thiophene and oxazole rings can interact with proteins, enzymes, or nucleic acids, affecting their function. The isopropyl group may influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-OXAZOL-5-YL)-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXAMIDE
  • N-(12-OXAZOL-3-YL)-5-(METHYL)THIOPHENE-3-CARBOXAMIDE
  • N-(12-OXAZOL-3-YL)-5-(PROPAN-2-YL)FURAN-3-CARBOXAMIDE

Uniqueness

N-(12-OXAZOL-3-YL)-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXAMIDE is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to similar compounds. The presence of the isopropyl group and the specific positioning of the oxazole ring can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-(1,2-oxazol-3-yl)-5-propan-2-ylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-7(2)9-5-8(6-16-9)11(14)12-10-3-4-15-13-10/h3-7H,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLVQVBOJXBUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CS1)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(12-OXAZOL-3-YL)-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXAMIDE
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N-(12-OXAZOL-3-YL)-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXAMIDE
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N-(12-OXAZOL-3-YL)-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXAMIDE

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